molecular formula C13H7ClFN3O2S B5765360 N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide

N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide

Cat. No. B5765360
M. Wt: 323.73 g/mol
InChI Key: CQTHGHHOKYNGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis or programmed cell death.
Biochemical and Physiological Effects:
N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have antifungal and antimicrobial properties. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of certain enzymes and proteins involved in cellular processes. However, the limitations of using N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide. Some of the possible directions include:
1. Investigating the potential use of N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide as a therapeutic agent for various diseases, including cancer and neurological disorders.
2. Studying the mechanism of action of N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide in more detail to better understand its effects on cellular processes.
3. Developing new synthetic methods for N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide to improve yield and reduce the cost of production.
4. Conducting further studies to determine the safety and efficacy of N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide in humans.
5. Investigating the potential use of N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide as a pesticide and herbicide.
Conclusion:
In conclusion, N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties, as well as its neuroprotective effects. The synthesis method is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product. Further research is needed to determine the safety and efficacy of N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide in humans and to investigate its potential use as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves the reaction of 2-chloro-4-fluoroaniline with thiocarbohydrazide in the presence of glacial acetic acid. The resulting product is then reacted with furan-2-carboxylic acid in the presence of phosphorus oxychloride to obtain the final product. The synthesis method is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential use as a pesticide and herbicide. In addition, N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been studied for its neuroprotective effects and its potential use in the treatment of neurological disorders.

properties

IUPAC Name

N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O2S/c14-9-6-7(15)3-4-8(9)12-17-18-13(21-12)16-11(19)10-2-1-5-20-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTHGHHOKYNGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

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